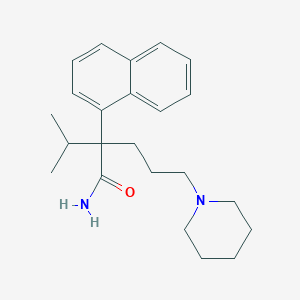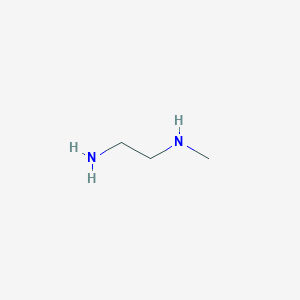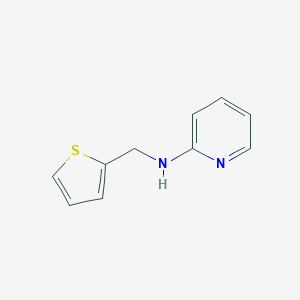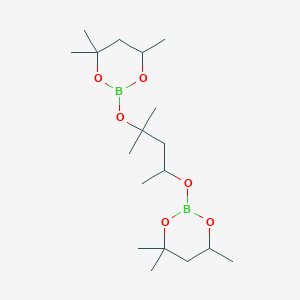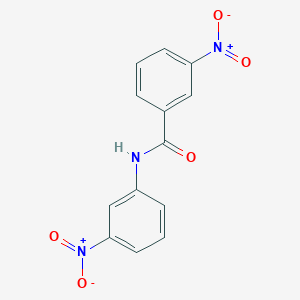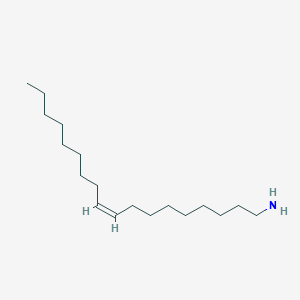
Octyl isobutyrate
Descripción general
Descripción
Octyl isobutyrate, also known as Octyl 2-methylpropionyl, is a carboxylic ester . It has a fruity, fatty fragrance with a soft and humid undertone reminiscent of parsley and fern root . It is often used in the perfume industry .
Synthesis Analysis
Octyl isobutyrate can be synthesized by esterification of n-octanol with isobutyric acid . A study has shown that immobilized lipases can be used in the synthesis of octyl esters, including octyl isobutyrate . The use of enzymes as catalysts for this process is gaining interest due to their environmentally friendly properties .Molecular Structure Analysis
The molecular formula of Octyl isobutyrate is C12H24O2 . Its molecular weight is 200.32 g/mol .Chemical Reactions Analysis
The synthesis of Octyl isobutyrate involves the esterification of n-octanol with isobutyric acid . This reaction can be catalyzed by lipases .Physical And Chemical Properties Analysis
Octyl isobutyrate is a colorless liquid . It has a density of 0.856 g/mL at 25 °C . Its boiling point is 245 °C . It has a refractive index of n20/D 1.421 .Aplicaciones Científicas De Investigación
Perfume Industry
Octyl isobutyrate: is widely used in the perfume industry due to its pleasant fragrance, which is reminiscent of roses or oranges. It’s a key ingredient in formulating perfumes and colognes, providing a long-lasting and distinct scent profile. The compound’s stability and compatibility with other fragrance components make it a valuable addition to perfumers’ palettes .
Flavoring Agent
In the food industry, Octyl isobutyrate is utilized as a flavoring agent. It imparts a fruity flavor that is particularly well-suited for confectionery, beverages, and baked goods. Its use is approved by the World Health Organization, which underscores its safety for consumption .
Cosmetic Products
Due to its aromatic properties, Octyl isobutyrate finds application in cosmetic products. It’s used in lotions, creams, and shampoos to add a refreshing scent. This compound helps in masking the unpleasant odors of certain ingredients and enhances the overall sensory experience of cosmetic products .
Enzymatic Synthesis
Scientific research has explored the enzymatic synthesis of esters like Octyl isobutyrate using immobilized lipase. This method is gaining attention for being an environmentally friendly alternative to chemical catalysts. It offers a sustainable approach to producing esters for various industrial applications .
Material Science
The compound’s properties are being investigated in material science for potential use in creating polymers with specific scent profiles. This could lead to the development of new materials for packaging, which not only protect contents but also provide a pleasant aroma upon opening .
Environmental Safety
Research into the safety profile of Octyl isobutyrate has shown that it is not expected to be genotoxic. This makes it an attractive option for industries looking to reduce their environmental impact and ensure the safety of their products for both consumers and the environment .
Direcciones Futuras
The use of enzymes as catalysts in the synthesis of Octyl isobutyrate is a promising area of research . This approach is environmentally friendly and could potentially improve the quality of the product . Further studies are needed to optimize the conditions for enzyme-mediated esterification and to develop new biocatalysts .
Mecanismo De Acción
Target of Action
Octyl isobutyrate, also known as propanoic acid, 2-methyl-, octyl ester , is primarily used in the perfume and flavoring industry . Its primary targets are the olfactory receptors in the nose and taste receptors in the mouth. These receptors detect the presence of the compound and send signals to the brain, which interprets them as specific smells or tastes.
Biochemical Pathways
It’s worth noting that esters like octyl isobutyrate are produced by the reaction of acids with alcohols . This reaction, known as esterification, is a fundamental biochemical process.
Propiedades
IUPAC Name |
octyl 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2/c1-4-5-6-7-8-9-10-14-12(13)11(2)3/h11H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCYCHFQWMNQRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059364 | |
| Record name | Propanoic acid, 2-methyl-, octyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to pale yellow liquid/refreshing, herbaceous odour | |
| Record name | Octyl isobutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/199/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
236.00 to 238.00 °C. @ 760.00 mm Hg | |
| Record name | Octyl 2-methylpropanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034137 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
very slightly, 1 ml in 1 ml 95% alcohol (in ethanol) | |
| Record name | Octyl 2-methylpropanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034137 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Octyl isobutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/199/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.853-0.858 | |
| Record name | Octyl isobutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/199/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Octyl isobutyrate | |
CAS RN |
109-15-9 | |
| Record name | Octyl isobutyrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octyl isobutyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109159 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octyl isobutyrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72024 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanoic acid, 2-methyl-, octyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanoic acid, 2-methyl-, octyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octyl isobutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.320 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OCTYL ISOBUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5819VWJ3T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Octyl 2-methylpropanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034137 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of Octyl Isobutyrate based on the provided research?
A1: The research primarily highlights Octyl Isobutyrate's potential as a natural antimicrobial agent in food preservation, particularly in cheese. Studies investigated its efficacy against foodborne pathogens like Listeria monocytogenes and Escherichia coli [, ].
Q2: Which plant species are significant sources of Octyl Isobutyrate, and what are the major constituents of their essential oils?
A2: Heracleum persicum (Persian hogweed) [, ] and Malabaila aurea [] are identified as key sources of Octyl Isobutyrate.
- Heracleum persicum: Besides Octyl Isobutyrate (17.82%), key components include Hexyl butanoate (25.98%), Octyl 2-methylbutyrate (14.37%), and Pentyl-cyclopropane (12.77%) [].
- Malabaila aurea: Octyl Isobutyrate dominates (40%), followed by Octanol (8.9%) and Spathulenol (12.4%) [].
Q3: How effective is Octyl Isobutyrate against Listeria monocytogenes in cheese, and are there any synergistic effects with other antimicrobial agents?
A3: Research indicates that Octyl Isobutyrate exhibits a minimum inhibitory concentration (MIC) of 2.5 mg/mL against Listeria monocytogenes []. Interestingly, combining it with Lactobacillus acidophilus at 1012 CFU/g yielded promising antibacterial effects while maintaining acceptable sensory properties in Iranian white cheese []. Furthermore, a synergistic effect was observed when Octyl Isobutyrate was combined with Nisin at specific concentrations [].
Q4: What are the potential advantages of using Octyl Isobutyrate as a food preservative?
A4: The research suggests that Octyl Isobutyrate, derived from natural sources, could serve as a promising alternative to synthetic preservatives in food applications [, ]. This is particularly relevant considering the increasing consumer demand for natural and minimally processed foods.
Q5: What analytical techniques are employed to identify and quantify Octyl Isobutyrate in essential oils?
A5: Gas chromatography coupled with mass spectrometry (GC-MS) is the primary analytical method used to identify and quantify Octyl Isobutyrate and other volatile compounds present in essential oils [, , ]. This technique provides both qualitative information (compound identification) and quantitative data (concentration).
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[Bis(dimethylamino)phosphoryl]-5-pentyl-1,2,4-triazol-3-amine](/img/structure/B85467.png)



